molecular formula C16H17N5O2S B2557701 1-ethyl-5-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1171837-52-7

1-ethyl-5-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2557701
CAS No.: 1171837-52-7
M. Wt: 343.41
InChI Key: KGKJZLSLNGHFGE-UHFFFAOYSA-N
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Description

1-ethyl-5-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a synthetic compound of considerable interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-ethyl-5-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic synthesis:

  • Synthesis of 3-(methylthio)benzohydrazide from 3-(methylthio)benzoic acid and hydrazine hydrate.

  • Cyclization to form 5-(3-(methylthio)phenyl)-1,3,4-oxadiazole-2-thiol.

  • Alkylation to obtain the ethylated product.

  • Formation of the pyrazole ring through condensation with acetylacetone.

  • Final reaction with ethyl isocyanate to produce the target compound.

Industrial Production Methods: In an industrial setting, the synthesis might be optimized for yield and purity using automated systems for precise control of reaction conditions, such as temperature, pressure, and pH. Large-scale production would involve reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The thiomethyl group can be oxidized to form sulfoxide or sulfone derivatives.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: Halogenation reactions can introduce halogen atoms onto the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Reagents like m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.

  • Reduction: Using reagents like sodium borohydride (NaBH4) or hydrogen gas with a palladium catalyst.

  • Substitution: Chlorinating agents like thionyl chloride (SOCl2) for introducing chlorine atoms.

Major Products:

  • Oxidized sulfoxide/sulfone derivatives.

  • Amino derivatives from nitro group reduction.

  • Halogenated aromatic derivatives.

Scientific Research Applications

The compound finds applications in various scientific research fields due to its unique structure:

  • Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Potential application in studying enzyme inhibition and receptor binding due to its heterocyclic structure.

  • Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory and anti-cancer activities.

  • Industry: Utilized in the development of advanced materials and as a precursor for more complex compounds.

Mechanism of Action

The mechanism by which 1-ethyl-5-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide exerts its effects is highly dependent on the context of its use. For instance:

  • Molecular Targets and Pathways: If it functions as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and activity. In a pharmacological context, it could bind to specific receptors, altering signal transduction pathways.

Comparison with Similar Compounds

When compared with similar compounds, such as other pyrazole or oxadiazole derivatives, 1-ethyl-5-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide exhibits unique properties due to its combined structural elements:

  • Similar Compounds: Examples include 1-phenyl-3-methyl-1H-pyrazole-5-carboxamide and 1,3,4-oxadiazole-2-thiol derivatives.

Each structural element of this compound offers distinct characteristics that collectively enhance its functionality and potential applications in various fields. It's a fascinating area of study with plenty more to discover!

Properties

IUPAC Name

1-ethyl-5-methyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-4-21-10(2)8-13(20-21)14(22)17-16-19-18-15(23-16)11-6-5-7-12(9-11)24-3/h5-9H,4H2,1-3H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKJZLSLNGHFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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